![molecular formula C23H23NO4 B2731047 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid CAS No. 2592227-94-4](/img/structure/B2731047.png)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 2098113-94-9 . It has a molecular weight of 377.44 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H23NO4/c25-20(26)23(13-22(14-23)10-5-11-22)24-21(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 377.44 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Organosolubility and Optical Transparency
Polyimides derived from novel spiro(fluorene-9,9′-xanthene) skeletons exhibit remarkable organosolubility, optical transparency, and thermal stability, making them suitable for applications in flexible electronics and optoelectronics. These materials demonstrate low moisture absorption and low dielectric constants, alongside excellent thermal resistance, which are desirable properties for advanced polymer-based devices (Zhang et al., 2010), (Shu-jiang et al., 2011).
Protective Group in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used as a protective group for hydroxy-groups in organic synthesis due to its stability under both acidic and basic conditions. This attribute facilitates the synthesis of complex organic molecules by allowing selective deprotection and functionalization steps (Gioeli & Chattopadhyaya, 1982).
Synthesis of Fluorinated Building Blocks
Compounds based on the spiro[3.3]heptane motif, including those with fluorene derivatives, have been synthesized for their potential applications in medicinal chemistry. The unique three-dimensional shape and pattern of fluorine substitution of these compounds make them suitable for drug design, offering new avenues for the development of therapeutic agents (Chernykh et al., 2016).
Electroluminescent Materials
Spiro[fluorene-9,9′-xanthene] derivatives have been employed as host and dopant materials in the fabrication of blue organic electroluminescent devices. These materials exhibit promising electroluminescent properties, including high luminance efficiencies and pure blue emission, which are critical for the development of advanced display and lighting technologies (Kim et al., 2008).
Non-Fullerene Electron Acceptors
In the realm of organic photovoltaics, novel three-dimensional small molecule non-fullerene electron acceptors based on spiro[fluorene-9,9′-xanthene] and cyanopyridone have been synthesized. These materials demonstrate complementary optoelectronic properties to conventional donor polymers, offering new possibilities for the development of efficient and solution-processable bulk-heterojunction solar cells (Kadam et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)14-9-23(10-14)11-15(12-23)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFKHACPRFTYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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